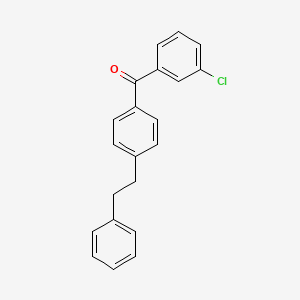
Benzophenone, 3-chloro-4'-phenethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzophenone, 3-chloro-4’-phenethyl- is an organic compound that belongs to the class of benzophenones. Benzophenones are widely used in various industries due to their ability to absorb ultraviolet light, making them valuable in products like sunscreens, perfumes, and plastics. The specific structure of Benzophenone, 3-chloro-4’-phenethyl- includes a benzophenone core with a chlorine atom at the 3-position and a phenethyl group at the 4’-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzophenone, 3-chloro-4’-phenethyl- typically involves Friedel-Crafts acylation. This reaction uses benzene and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with benzene to form the desired product.
Industrial Production Methods: In industrial settings, the production of Benzophenone, 3-chloro-4’-phenethyl- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Benzophenone, 3-chloro-4’-phenethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Nucleophiles like OH-, NH2, under mild to moderate conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzophenones depending on the nucleophile used.
Scientific Research Applications
Benzophenone, 3-chloro-4’-phenethyl- has several applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions, aiding in the formation of polymers under UV light.
Biology: Studied for its potential as a photosensitizer in photodynamic therapy, a treatment method for certain types of cancer.
Medicine: Investigated for its antimicrobial properties, showing effectiveness against various bacterial strains.
Industry: Utilized in the production of UV-curable coatings, adhesives, and inks, providing protection against UV degradation.
Mechanism of Action
The mechanism of action of Benzophenone, 3-chloro-4’-phenethyl- involves its ability to absorb UV light and undergo photochemical reactions. Upon UV irradiation, the compound transitions to an excited state, which can then interact with other molecules, leading to the formation of reactive oxygen species (ROS). These ROS can cause damage to cellular components, making the compound useful in applications like photodynamic therapy.
Molecular Targets and Pathways:
Photodynamic Therapy: Targets cellular components like DNA, proteins, and lipids, leading to cell death.
Antimicrobial Activity: Disrupts bacterial cell membranes and interferes with essential metabolic processes.
Comparison with Similar Compounds
- Benzophenone
- 4-Hydroxybenzophenone
- 2,4-Dihydroxybenzophenone
Properties
CAS No. |
98257-45-5 |
|---|---|
Molecular Formula |
C21H17ClO |
Molecular Weight |
320.8 g/mol |
IUPAC Name |
(3-chlorophenyl)-[4-(2-phenylethyl)phenyl]methanone |
InChI |
InChI=1S/C21H17ClO/c22-20-8-4-7-19(15-20)21(23)18-13-11-17(12-14-18)10-9-16-5-2-1-3-6-16/h1-8,11-15H,9-10H2 |
InChI Key |
WAYMYHFLJFIPGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















